N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-thiophenecarboxamide
Description
Properties
IUPAC Name |
N-[2-(6-chloro-7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClNO4S/c1-12-9-18-14(10-16(12)24)15(11-20(26)28-18)22-21(13-5-2-3-6-17(13)29-22)25-23(27)19-7-4-8-30-19/h2-11H,1H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIZSUHWEDRIQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CS5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-thiophenecarboxamide is a synthetic compound that belongs to the class of coumarins and benzofurans. Its unique structural characteristics suggest potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
| Property | Details |
|---|---|
| Molecular Formula | C23H14ClNO4S |
| Molecular Weight | 435.9 g/mol |
| CAS Number | 921159-52-6 |
| Structural Features | Contains a benzofuran and thiophene moiety, contributing to its potential bioactivity. |
The biological activity of this compound is hypothesized to involve multiple mechanisms, including:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes implicated in cancer progression or inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Antioxidant Activity : The presence of phenolic structures may enhance its ability to scavenge free radicals, thereby reducing oxidative stress.
- Interaction with Cell Signaling Pathways : It may modulate pathways such as NF-kB, which is crucial in inflammatory responses and cancer cell proliferation.
Anticancer Activity
Several studies have highlighted the anticancer potential of benzofuran derivatives, including those similar to this compound:
- Cell Proliferation Inhibition : In vitro assays have shown that compounds with similar structures can significantly inhibit the proliferation of various cancer cell lines:
Anti-inflammatory Effects
Research indicates that benzofuran derivatives can also exert anti-inflammatory effects by inhibiting pro-inflammatory mediators:
- Cytokine Inhibition : Compounds have been shown to reduce levels of TNF-alpha and IL-1β in stimulated macrophages, suggesting a potential role in treating inflammatory diseases .
Study on Anticancer Properties
A recent study evaluated the efficacy of a related compound on human breast cancer MCF-7 cells, demonstrating an IC50 value of 12.4 μM, which indicates significant inhibition of cell growth . This suggests that this compound could exhibit similar properties.
Study on Anti-inflammatory Activity
Another study assessed the impact of a benzofuran derivative on RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS). The results showed a marked decrease in nitric oxide production, highlighting its potential as an anti-inflammatory agent .
Scientific Research Applications
Research indicates that this compound exhibits several biological activities, particularly in the fields of oncology and antimicrobial research.
Anticancer Activity
The compound has shown promising results against various cancer cell lines, including:
- Mechanisms of Action :
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating mitochondrial pathways, increasing pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2) .
- Cell Cycle Arrest : It induces S-phase arrest in cancer cells, inhibiting their proliferation .
| Cell Line | Activity Level | Mechanism |
|---|---|---|
| HepG2 | High | Apoptosis induction |
| MCF7 | Moderate | Cell cycle arrest |
| Huh7 | High | Apoptosis induction |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties against various pathogens:
- Antibacterial Effects : Effective against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
| Pathogen | Activity Level | Mechanism |
|---|---|---|
| E. coli | Moderate | Cell wall disruption |
| S. aureus | High | Membrane destabilization |
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Anticancer Studies : A study demonstrated that derivatives of this compound significantly reduced cell viability in breast cancer cell lines (MCF7) through apoptosis induction .
- Antimicrobial Research : Another investigation revealed that compounds similar to N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-thiophenecarboxamide exhibited substantial antibacterial activity against common pathogens .
Preparation Methods
Reaction Conditions and Optimization
-
Starting materials : 4-Chloro-5-methylphenol and ethyl acetoacetate.
-
Temperature : 80–100°C, 4–6 hours.
Mechanism : Acid-catalyzed transesterification and cyclodehydration form the coumarin ring. The chloro and methyl substituents are introduced via the phenolic starting material.
Analytical Characterization
Synthesis of 3-Amino-2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran
The benzofuran core is constructed via HClO₄-mediated annulation , leveraging phenolic and α-methoxy-β-ketoester precursors.
Selective Annulation Strategy
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Benzofuran vs. coumarin selectivity : Controlled by hydration conditions:
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Benzofuran formation : Conducted in aqueous HClO₄ (5% v/v) at 25°C for 2 hours.
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Coumarin formation : Requires anhydrous conditions (e.g., refluxing toluene).
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Substrate modification :
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Phenol component : 4-Hydroxy-6-chloro-7-methylcoumarin (from Step 2).
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α-Methoxy-β-ketoester : Ethyl 3-methoxyacetoacetate.
Reaction Workflow
-
Annulation :
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Nitro group introduction :
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Nitration of the benzofuran at position 3 using HNO₃/H₂SO₄ at 0°C.
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Yield : 58% (crude).
-
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Reduction to amine :
Spectral Validation
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FT-IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1715 cm⁻¹ (C=O, coumarin).
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¹³C NMR : δ 160.5 (C=O), 152.3 (benzofuran C-2), 116.4–125.8 (aromatic carbons).
Amide Bond Formation with 2-Thiophenecarboxylic Acid
The final step involves coupling the benzofuran-3-amine with 2-thiophenecarboxylic acid.
Coupling Reagents and Conditions
Purification and Characterization
-
Column chromatography : Silica gel, eluent = ethyl acetate/hexane (3:7).
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High-resolution mass spectrometry (HRMS) : [M+H]⁺ calc. for C₂₃H₁₅ClN₂O₃S: 457.0521; found: 457.0518.
Alternative Synthetic Pathways
Ullmann-Type Coupling for Benzofuran-Chromen Linkage
One-Pot Tandem Synthesis
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Approach : Concurrent coumarin and benzofuran formation using bifunctional precursors.
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Limitation : Limited substrate compatibility and moderate yields (≤45%).
Challenges and Optimization Strategies
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Regioselectivity in annulation :
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Amine stability :
-
Coupling efficiency :
Industrial-Scale Considerations
Q & A
Q. Advanced: How can discrepancies in spectral data (e.g., unexpected splitting in NMR) be resolved?
Answer: Discrepancies often arise from dynamic conformational changes or solvent effects . For example, restricted rotation around the amide bond can cause splitting. Use variable-temperature NMR (VT-NMR) to observe coalescence of split peaks. Alternatively, employ X-ray crystallography (as in ) to confirm the solid-state structure and compare with solution-phase data .
Basic: What synthetic routes are commonly used to prepare this compound?
Answer:
A typical route involves:
Benzofuran core synthesis via cyclization of 2-hydroxyacetophenone derivatives.
Chromen-2-one formation by lactonization of o-hydroxycinnamic acid analogs.
Amide coupling between the benzofuran-chromen intermediate and 2-thiophenecarboxylic acid using coupling agents like EDC/HOBt .
Q. Advanced: How can reaction yields be optimized in multi-step synthesis?
Answer: Optimize parameters at each step:
- Cyclization : Use Lewis acids (e.g., BF3·Et2O) to enhance benzofuran ring formation.
- Lactonization : Adjust pH (acidic conditions) and temperature (80–100°C).
- Amide coupling : Screen coupling agents (e.g., DCC vs. EDC) and solvents (DMF vs. THF). Monitor by TLC or LC-MS to minimize side products .
Basic: What in vitro assays are suitable for evaluating biological activity?
Answer:
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates.
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Antimicrobial activity : Follow CLSI guidelines for MIC determination against Gram+/− bacteria .
Q. Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Answer:
Modify substituents : Vary the chloro (position 6) and methyl (position 7) groups on the chromenone ring.
Replace the thiophene with other heterocycles (e.g., furan, pyrrole).
Assess changes in bioactivity using dose-response curves and molecular docking to identify critical binding interactions (e.g., π-π stacking with target proteins) .
Basic: What computational methods predict the compound’s reactivity?
Answer:
- DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites.
- Molecular dynamics (MD) simulations to study solvation effects and conformational stability .
Q. Advanced: How to reconcile contradictions between computational and experimental data (e.g., predicted vs. observed stability)?
Answer:
- Refine force fields in MD simulations to account for solvent polarity (e.g., DMSO vs. water).
- Validate torsional angles using experimental data from X-ray crystallography (e.g., ) .
Basic: What purification techniques are effective for this compound?
Answer:
- Column chromatography : Use silica gel with gradient elution (hexane/EtOAc).
- Recrystallization : Optimize solvent pairs (e.g., EtOH/H2O) to isolate pure crystals .
Q. Advanced: How to address low crystallinity during purification?
Answer:
- Vapor diffusion : Use DMF/ether systems to slow crystallization.
- Seeding : Introduce microcrystals from analogous compounds (e.g., ’s DMF solvate structure) to induce nucleation .
Notes
- Advanced questions emphasize resolving contradictions (e.g., spectral vs. computational data) and methodological rigor.
- Structural insights from X-ray studies () are critical for validating synthetic and computational work.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
